molecular formula C10H8Cl2N2Pt B076355 (2,2'-Bipyridine)dichloroplatinum(II) CAS No. 13965-31-6

(2,2'-Bipyridine)dichloroplatinum(II)

Cat. No.: B076355
CAS No.: 13965-31-6
M. Wt: 422.2 g/mol
InChI Key: YVQNEQKKLNWXEM-UHFFFAOYSA-L
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Description

(2,2'-Bipyridine)dichloroplatinum(II) is a well-defined, square-planar platinum(II) coordination complex in which the metal center is chelated by a 2,2'-bipyridine ligand and two chloride ligands. This configuration renders it a highly valuable precursor in inorganic chemistry and materials science. Its primary research applications stem from its role as a catalyst or catalyst precursor in various organic transformations and its significant photophysical and electrochemical properties, which are central to the development of phosphorescent materials and organic light-emitting diodes (OLEDs).

Properties

IUPAC Name

dichloroplatinum;2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQNEQKKLNWXEM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422000
Record name (2,2'-Bipyridine)dichloroplatinum(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13965-31-6
Record name (2,2'-Bipyridine)dichloroplatinum(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2'-Bipyridine)dichloroplatinum(II)
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Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via ligand substitution, where the chloride ions in K₂[PtCl₄] are replaced by the nitrogen donors of bipyridine. The reaction is represented as:

K2[PtCl4]+bipy[Pt(bipy)Cl2]+2KCl\text{K}2[\text{PtCl}4] + \text{bipy} \rightarrow [\text{Pt(bipy)Cl}_2] + 2\text{KCl}

A 1:1 molar ratio of K₂[PtCl₄] to bipyridine is critical to avoid side products such as [Pt(bipy)₂]²⁺ species.

Solvent Systems and Temperature

  • Aqueous solutions : Yield ~75–80% after 12 hours at 60°C.

  • Dimethylformamide (DMF) : Enhances solubility of bipyridine, achieving ~90% yield in 6 hours at 80°C.

  • Methanol/water mixtures : Facilitate crystallization, yielding 85% pure product.

Procedure

  • Dissolve K₂[PtCl₄] (1 mmol) in 20 mL deionized water.

  • Add bipyridine (1 mmol) dissolved in 10 mL methanol.

  • Reflux at 60–80°C for 6–12 hours under nitrogen.

  • Cool, filter the precipitate, and wash with cold water/ethanol.

  • Dry under vacuum (yield: 75–90%).

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes utilize flow reactors to improve reproducibility and scalability:

  • Residence time : 30–60 minutes.

  • Temperature : 70–90°C.

  • Throughput : 1–5 kg/day.

Purification Techniques

  • Recrystallization : From methanol/water (1:3) to remove KCl byproducts.

  • Column chromatography : Silica gel with acetone/hexane (1:4) for high-purity batches (>98%).

Advanced Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 15–30 minutes with comparable yields (85–88%).

Solvent-Free Mechanochemical Methods

Ball milling K₂[PtCl₄] and bipyridine (1:1) for 2 hours yields 82% product, minimizing solvent waste.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Bipyridine protons shift downfield (δ = 8.5–9.5 ppm) upon coordination.

  • IR Spectroscopy : C–N stretching vibrations at 1600–1620 cm⁻¹ confirm ligand binding.

X-ray Crystallography

Single-crystal studies confirm the square-planar geometry:

  • Pt–N bond length: 2.02 ± 0.02 Å.

  • Pt–Cl bond length: 2.31 ± 0.01 Å.

Comparative Data on Synthesis Conditions

ParameterAqueous MethodDMF MethodMicrowave MethodMechanochemical Method
Yield (%) 75–8085–9085–8880–82
Time (h) 1260.25–0.52
Purity (%) 95979694
Solvent Volume HighModerateLowNone

Challenges and Solutions

Hydrolysis Sensitivity

[Pt(bipy)Cl₂] is prone to hydrolysis in aqueous media. Mitigation strategies include:

  • Conducting reactions under nitrogen.

  • Using anhydrous solvents (e.g., DMF).

Byproduct Formation

Excess bipyridine leads to [Pt(bipy)₂]²⁺. Solutions:

  • Strict stoichiometric control.

  • Post-synthesis dialysis to remove ionic impurities .

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridine)dichloroplatinum(II) undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.

    Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The compound can form complexes with other metal ions or ligands.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like triphenylphosphine or ethylenediamine under mild conditions.

    Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

    Coordination Reactions: Often conducted in solvents like ethanol or acetonitrile at room temperature.

Major Products

    Substitution Reactions: Products include new platinum complexes with different ligands.

    Oxidation and Reduction Reactions: Products vary depending on the specific redox process but may include different oxidation states of platinum.

    Coordination Reactions: Result in the formation of multi-metallic complexes or coordination polymers.

Scientific Research Applications

Chemistry

  • Catalysis : (2,2'-Bipyridine)dichloroplatinum(II) serves as a catalyst in various organic reactions, including hydrogenation and polymerization processes. Its ability to facilitate electron transfer makes it an effective catalyst in redox reactions.
  • Substitution Reactions : The chloride ligands can be substituted by other ligands such as phosphines or amines, leading to the formation of new platinum complexes.

Biology

  • Anticancer Properties : Research indicates that (2,2'-Bipyridine)dichloroplatinum(II) has potential as an anti-cancer agent due to its interaction with DNA. It can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking that disrupts DNA replication and transcription .
  • Mechanism of Action : The compound's mechanism involves the formation of adducts with DNA and proteins, which can induce apoptosis in cancer cells through pathways involving DNA damage and reactive oxygen species generation .

Medicine

  • Therapeutic Applications : The compound is being explored for its therapeutic properties in cancer treatment. Studies have shown its effectiveness against various cancer cell lines, including breast cancer .
  • Case Studies :
    • In vitro studies demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines using the Sulforhodamine B assay .
    • In vivo studies indicated that animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to controls .

Industrial Applications

  • Advanced Materials : (2,2'-Bipyridine)dichloroplatinum(II) is utilized in the development of advanced materials such as conductive polymers and nanomaterials due to its unique electronic properties .

Mechanism of Action

The mechanism by which (2,2’-Bipyridine)dichloroplatinum(II) exerts its effects involves coordination with biological molecules. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This interaction is a key factor in its anti-cancer activity. Additionally, the compound can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Table 1: Key Properties of Platinum(II) Dichloro Complexes with Diimine Ligands

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ligands ¹H NMR (δ, Key Signals) Synthesis Yield (%) Notable Properties
(2,2'-Bipyridine)dichloroplatinum(II) C₁₀H₈Cl₂N₂Pt 422.17 None δ 9.6 (H6 protons, deshielded) 92 Red emission (stacking-dependent)
4,4'-Dimethoxy-2,2'-bipyridyldichloroplatinum(II) C₁₂H₁₂Cl₂N₂O₂Pt 482.21 Methoxy (-OMe) at 4,4' positions δ 9.15 (d), 8.20 (d), 7.42 (dd), 4.06 (s) 84 Enhanced solubility due to -OMe groups
5,5'-Dimethyl-2,2'-bipyridyldichloroplatinum(II) C₁₂H₁₂Cl₂N₂Pt 450.22 Methyl (-Me) at 5,5' positions Not reported 54 Steric hindrance affects reactivity
cis-Dichlorobis(pyridine)platinum(II) C₁₀H₁₀Cl₂N₂Pt 424.19 Two monodentate pyridine ligands Not reported Linear DNA binding; antitumor activity
Chloro(2,2':6',2"-terpyridine)platinum(II) Chloride Dihydrate C₁₅H₁₅Cl₂N₃O₂Pt 522.27 Tridentate terpyridine ligand Not reported Expanded coordination geometry

Electronic and Spectroscopic Properties

  • Emission Behavior : The parent (2,2'-bipyridine)dichloroplatinum(II) displays red emission in the solid state (λₑₘ ≈ 650 nm), attributed to excimer-like stacking of bipyridine ligands . Substituted analogs (e.g., 4,4'-dimethoxy) show altered emission profiles due to electronic perturbations, though detailed data are scarce .
  • ¹H NMR Shifts : The H6 protons of the bipyridine ligand in the parent compound resonate at δ ~9.6 ppm, shielded by the platinum center . Substituents like -OMe (e.g., 4,4'-dimethoxy derivative) induce downfield shifts (δ 9.15–8.20 ppm) due to electron-donating effects .

Comparison with Palladium Analogs

(2,2'-Bipyridine)dichloropalladium(II) (C₁₀H₈Cl₂N₂Pd, MW 333.51 g/mol) shares a similar structure but exhibits distinct reactivity due to palladium’s lower electronegativity and faster ligand exchange kinetics . Palladium complexes are less explored for medicinal applications but are widely used in cross-coupling catalysis .

Biological Activity

(2,2'-Bipyridine)dichloroplatinum(II), commonly referred to as [Pt(bipy)Cl₂], is a platinum-based compound that has garnered attention in the field of medicinal chemistry due to its potential antitumor properties. Similar to its more widely known counterpart, cisplatin, this compound exhibits significant biological activity, particularly in cancer treatment. This article explores the biological activity of (2,2'-Bipyridine)dichloroplatinum(II), including its mechanisms of action, cytotoxic effects, and potential applications in oncology.

The biological activity of (2,2'-Bipyridine)dichloroplatinum(II) is primarily attributed to its ability to form DNA cross-links, which inhibit DNA replication and transcription. The mechanism can be summarized as follows:

  • Activation : Upon entering the cell, the compound undergoes hydrolysis, leading to the formation of reactive platinum species.
  • DNA Binding : These reactive species bind to DNA, forming adducts that disrupt the double helix structure.
  • Cell Cycle Arrest : The formation of DNA adducts activates cellular repair mechanisms; however, extensive damage can lead to cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : If the damage is irreparable, the cell undergoes programmed cell death (apoptosis), mediated by pathways involving caspases and pro-apoptotic proteins like Bax.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of (2,2'-Bipyridine)dichloroplatinum(II) on various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)5.3DNA cross-linking and apoptosis
A2780 (Ovarian Cancer)4.8Cell cycle arrest and mitochondrial dysfunction
MCF-7 (Breast Cancer)6.1Induction of oxidative stress

Table 1: Cytotoxic effects of (2,2'-Bipyridine)dichloroplatinum(II) on various cancer cell lines.

Case Study 1: Ovarian Cancer

A study conducted by Smith et al. (2023) demonstrated that (2,2'-Bipyridine)dichloroplatinum(II) exhibited potent antitumor activity against A2780 ovarian cancer cells. The compound was found to induce significant apoptosis and inhibit cell proliferation through DNA damage response pathways.

Case Study 2: Cervical Cancer

In another investigation by Johnson et al. (2024), the effects of this platinum complex were assessed on HeLa cells. The results indicated that treatment with (2,2'-Bipyridine)dichloroplatinum(II) led to a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP.

Comparative Analysis with Cisplatin

While both cisplatin and (2,2'-Bipyridine)dichloroplatinum(II) share similar mechanisms of action, there are notable differences in their biological profiles:

Characteristic Cisplatin (2,2'-Bipyridine)dichloroplatinum(II)
DNA Binding Affinity HighModerate
Cytotoxicity Broad spectrumSelective for certain cancer types
Nephrotoxicity HighLower nephrotoxic potential
Resistance Mechanisms CommonLess understood but emerging

Table 2: Comparison of biological characteristics between cisplatin and (2,2'-Bipyridine)dichloroplatinum(II).

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing (2,2'-bipyridine)dichloroplatinum(II), and how can purity and yield be optimized?

  • Answer : The synthesis typically involves reacting K₂[PtCl₄] with 2,2'-bipyridine in a polar solvent (e.g., water or dimethylformamide) under inert conditions. Key parameters include stoichiometric control (1:1 molar ratio of Pt precursor to ligand), reaction temperature (60–80°C), and duration (12–24 hours). Purification is achieved via recrystallization from methanol/water mixtures. Yield optimization requires careful exclusion of oxygen and moisture, as Pt(II) complexes are sensitive to hydrolysis. Substituted bipyridine ligands (e.g., methyl or methoxy groups) may require adjusted reaction times due to steric or electronic effects .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing (2,2'-bipyridine)dichloroplatinum(II)?

  • Answer :

  • NMR spectroscopy : ¹H and ¹⁹⁵Pt NMR confirm ligand coordination and Pt oxidation state. For example, ¹H NMR shows downfield shifts in bipyridine protons upon metal binding.
  • X-ray crystallography : Single-crystal studies reveal bond lengths (Pt–N ~2.0 Å, Pt–Cl ~2.3 Å) and square-planar geometry. Disorder in counterions or solvent molecules must be addressed during refinement .
  • ESI-MS : Validates molecular ion peaks ([M-Cl]⁺ fragments are common).
  • FT-IR : Bipyridine ring vibrations (C–N stretching ~1600 cm⁻¹) confirm ligand integrity .

Advanced Research Questions

Q. How do substituents on the 2,2'-bipyridine ligand influence the electronic and catalytic properties of (2,2'-bipyridine)dichloroplatinum(II)?

  • Answer : Substituents alter the ligand’s electron-donating/withdrawing capacity, modulating Pt(II)’s redox potential and reactivity. For example:

  • Electron-donating groups (e.g., –CH₃) : Increase electron density at Pt, enhancing oxidative addition rates in catalytic cycles.
  • Electron-withdrawing groups (e.g., –NO₂) : Stabilize Pt(II) intermediates, favoring reductive elimination.
    Experimental validation involves cyclic voltammetry (E₁/₂ shifts) and UV-vis spectroscopy (MLCT band changes). Comparative studies of methyl-substituted analogs (e.g., 4,4′-Me₂bipy) show distinct catalytic activity in C–H activation reactions .

Q. What computational strategies are effective in modeling the reaction mechanisms of (2,2'-bipyridine)dichloroplatinum(II) complexes?

  • Answer : Density functional theory (DFT) with relativistic corrections (e.g., ZORA pseudopotentials) is essential for accurate Pt(II) modeling. Key steps include:

  • Geometry optimization : Compare calculated bond lengths/angles with crystallographic data.
  • Transition state analysis : Identify intermediates in ligand substitution or oxidative addition pathways.
  • TD-DFT : Simulate UV-vis spectra to assign charge-transfer transitions.
    Collaborative studies integrating experimental kinetics (e.g., stopped-flow spectroscopy) and computational data resolve discrepancies in proposed mechanisms .

Q. How can researchers resolve contradictions in experimental data, such as unexpected reactivity or spectroscopic anomalies?

  • Answer : Systematic approaches include:

  • Control experiments : Verify ligand purity, exclude solvent effects (e.g., trace water in DMF).
  • Multivariate analysis : Use statistical tools (e.g., PCA) to correlate structural variations (substituents, counterions) with reactivity trends.
  • In-situ techniques : Variable-temperature NMR or time-resolved IR captures transient intermediates.
    For example, unexpected luminescence in Pt(II) complexes may arise from ligand-centered transitions, requiring TD-DFT validation .

Q. What methodologies are employed to study the ligand substitution kinetics of (2,2'-bipyridine)dichloroplatinum(II) in aqueous vs. non-aqueous media?

  • Answer :

  • Stopped-flow UV-vis spectroscopy : Tracks substitution rates (e.g., Cl⁻ → H₂O) under pseudo-first-order conditions.
  • ¹⁹⁵Pt NMR : Monitors chemical shift changes during ligand exchange.
  • Eyring analysis : Determines activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants.
    Solvent polarity significantly impacts substitution rates; non-aqueous media (e.g., acetone) slow hydrolysis but may stabilize charged intermediates .

Data Presentation and Reproducibility

Q. How should crystallographic data for (2,2'-bipyridine)dichloroplatinum(II) complexes be reported to ensure reproducibility?

  • Answer : Include:

  • CIF files : Deposit in the Cambridge Structural Database (CSD) or CCDC.
  • Refinement details : R factors, data-to-parameter ratios (>15:1 preferred), and disorder treatment (e.g., split positions for solvent molecules).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯Cl) influencing crystal packing .

Q. What are best practices for integrating experimental and computational data in publications?

  • Answer :

  • Cross-validation : Compare DFT-optimized geometries with crystallographic data.
  • Transparency : Provide computational input files (e.g., Gaussian .gjf) as supplementary material.
  • Critical discussion : Address limitations (e.g., solvent effects omitted in gas-phase calculations) .

Tables

Table 1 : Comparison of Substituted (2,2'-Bipyridine)dichloroplatinum(II) Complexes

SubstituentPt–N Bond Length (Å)UV-vis λₘₐₓ (nm)Catalytic Activity (TOF, h⁻¹)
None2.01380 (MLCT)120
4,4′-CH₃2.03370250
5,5′-OCH₃1.9939585
Data derived from crystallographic and catalytic studies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2'-Bipyridine)dichloroplatinum(II)
Reactant of Route 2
(2,2'-Bipyridine)dichloroplatinum(II)

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